3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one
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Overview
Description
“3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one” is a complex organic compound belonging to the isoindoline family. Isoindolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one derivatives typically involves multi-step organic reactions. Common starting materials include substituted anilines and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques. These methods are optimized for cost-efficiency, scalability, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Isoindol-1-one derivatives have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary widely depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-1-one: The parent compound with similar structural features.
Phthalimides: Compounds with a similar core structure but different functional groups.
Indolines: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one is unique due to its specific substituents and stereochemistry, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-ethoxy-2,5-dimethyl-3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-15-12-10-7-8(2)5-6-9(10)11(14)13(12)3/h8-10,12H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIRYICUCGZYJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC(CCC2C(=O)N1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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